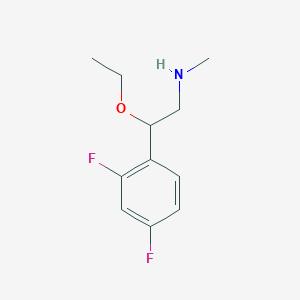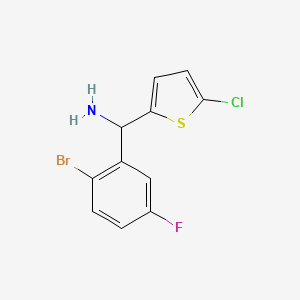
2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- is a complex organic compound that belongs to the class of substituted thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, brominated and fluorinated aromatic compounds, and chlorinating agents. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.
Amination: Introduction of the amine group into the thiophene ring.
Chlorination: Addition of chlorine atoms under specific conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of halogenated groups to corresponding hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-methyl-
- 2-Thiophenemethanamine, alpha-(2-bromo-5-chlorophenyl)-5-fluoro-
- 2-Thiophenemethanamine, alpha-(2-fluoro-5-chlorophenyl)-5-bromo-
Uniqueness
The unique combination of bromine, fluorine, and chlorine atoms in 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- imparts distinct chemical properties, making it valuable for specific applications. Its reactivity and potential biological activity set it apart from similar compounds.
Properties
CAS No. |
1152566-45-4 |
|---|---|
Molecular Formula |
C11H8BrClFNS |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl)-(5-chlorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H8BrClFNS/c12-8-2-1-6(14)5-7(8)11(15)9-3-4-10(13)16-9/h1-5,11H,15H2 |
InChI Key |
CVXPQEBFIJHEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C2=CC=C(S2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
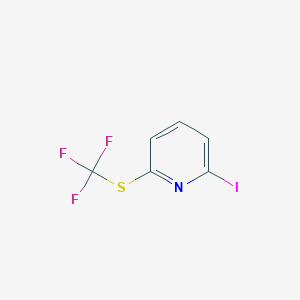

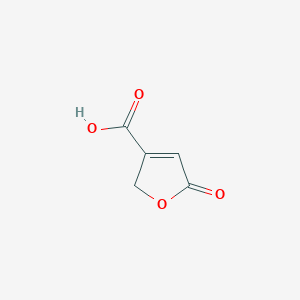
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)


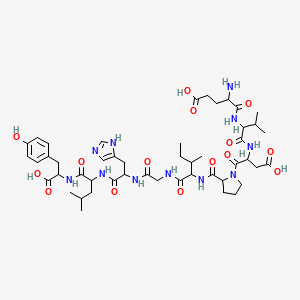
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
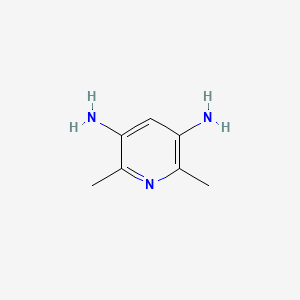
![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)
